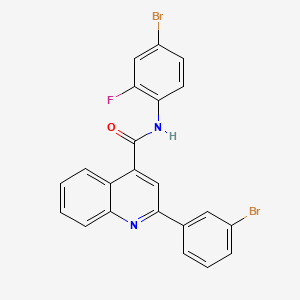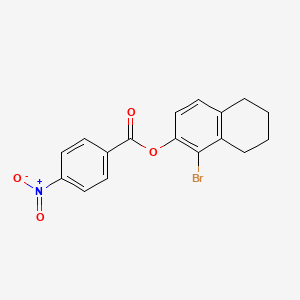
N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have promising properties that make it a valuable tool in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide in lab experiments is its potency and specificity. This compound has been found to have a high affinity for certain targets, making it a valuable tool in research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide. One area of interest is in the development of more potent and specific analogs of this compound, which could have even greater efficacy in cancer treatment and other areas of research. Another direction is in the study of the potential side effects and toxicity of this compound, which could help to inform its safe use in research and potential clinical applications. Finally, more research is needed to fully understand the mechanisms of action of this compound, which could lead to the development of new therapies and treatments for various diseases.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)-4-quinolinecarboxamide has been studied for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research, where this compound has been found to have anti-tumor properties. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(3-bromophenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Br2FN2O/c23-14-5-3-4-13(10-14)21-12-17(16-6-1-2-7-19(16)26-21)22(28)27-20-9-8-15(24)11-18(20)25/h1-12H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIYSSADTNDPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Br2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-fluorobenzyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4707933.png)
![ethyl (2-{[(3,4-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4707937.png)
![1-(4-isopropylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707954.png)

![1-(4-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4707964.png)

![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4707972.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4707993.png)

![1-[2-(4-ethylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4708002.png)
![N-[2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4708007.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4708017.png)
![N-[3-({[(4-acetylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4708022.png)